N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two benzene rings, resulting in different conformations. The isonicotinamide and cyclopropylmethoxy groups would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the isonicotinamide group might be involved in hydrogen bonding or other intermolecular interactions. The biphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Safety and Hazards
Future Directions
The study of complex organic compounds like “N-([1,1’-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide” is a vibrant field of research. Future directions could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .
Mechanism of Action
Target of Action
Similar compounds such as isonicotinamide have been found to inhibitNicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .
Biochemical Pathways
The inhibition of nnmt can affect the methylation potential and the degradation of nicotinamide, which are crucial for various biological processes .
Pharmacokinetics
The molecular formula of the compound isC24H18N4O2 and its molecular weight is 394.43 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The inhibition of nnmt could potentially lead to changes in various biological processes, including those implicated in multiple cancers, metabolic, and liver diseases .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-phenylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(18-12-13-23-21(14-18)26-15-16-10-11-16)24-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-9,12-14,16H,10-11,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKABLUWIFQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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